molecular formula C8H14F3NO B2537501 1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol CAS No. 878284-11-8

1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol

Cat. No. B2537501
CAS RN: 878284-11-8
M. Wt: 197.201
InChI Key: USOQJQHIUVDDDC-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol” is a chemical compound with the molecular formula C8H14F3NO . It has an average mass of 197.198 Da and a monoisotopic mass of 197.102753 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6-7,12-13H,1-5H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Fluorinated Heterocycles Synthesis

1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol serves as a pivotal building block in the synthesis of fluorinated heterocycles. For example, the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, crucial for pharmaceutical and agrochemical applications, was achieved by deoxofluorination of 3-alkoxy-4-piperidinones, demonstrating the compound's versatility in introducing fluorine atoms into complex molecules (Surmont et al., 2009).

Catalytic Cyclisations

Trifluoromethanesulfonic acid has been utilized as an effective catalyst for cyclisations involving homoallylic sulfonamides, leading to the formation of pyrrolidines and piperidines. This process underscores the role of 1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol in facilitating cationic cascades that terminate efficiently, thereby contributing to the formation of polycyclic systems (Haskins & Knight, 2002).

Glycosylation Processes

The compound also finds application in glycosylation processes, where the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride showcases a potent methodology for converting thioglycosides to glycosyl triflates. This metal-free activation pathway signifies the compound's utility in synthesizing diverse glycosidic linkages, an essential aspect of carbohydrate chemistry (Crich & Smith, 2001).

Hydrogen Bonding and Oxidative Strength

Investigations into the oxidative strength of hypervalent iodine reagents in hexafluoroisopropan-2-ol (HFIP) solvent have revealed the significance of hydrogen bonding to 1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol. This research highlights the solvent's role in enhancing reactivity and stabilizing radical cations, illustrating the compound's contribution to understanding reaction mechanisms and solvent effects in organic synthesis (Colomer et al., 2016).

Trifluoromethoxylation of Alkenes

The development of catalytic trifluoromethoxylation of unactivated alkenes leading to the selective formation of 3-OCF3 substituted piperidines underscores the compound's utility in introducing trifluoromethyl groups into organic molecules. This breakthrough offers a new dimension to the functionalization of alkenes, expanding the toolbox for synthetic organic chemists (Chen, Chen, & Liu, 2015).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name

1,1,1-trifluoro-3-piperidin-2-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6-7,12-13H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOQJQHIUVDDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol

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